ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a pyrazole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized from hydrazines and 1,3-dicarbonyl compounds . The piperidine ring can be constructed through cyclization reactions involving appropriate precursors. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The benzyl and pyrazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperidine ring and a pyrazole moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-benzyl-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-18(23)19(13-16-7-4-3-5-8-16)10-6-12-22(15-19)14-17-9-11-20-21-17/h3-5,7-9,11H,2,6,10,12-15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGGGBLHIBWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=NN2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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